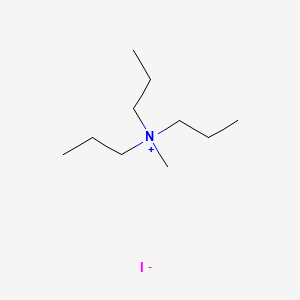

Tripropylmethylammonium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

3531-14-4 |

|---|---|

Molecular Formula |

C10H24IN |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

methyl(tripropyl)azanium;iodide |

InChI |

InChI=1S/C10H24N.HI/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

UARUINOVQHEYKN-UHFFFAOYSA-M |

SMILES |

CCC[N+](C)(CCC)CCC.[I-] |

Canonical SMILES |

CCC[N+](C)(CCC)CCC.[I-] |

Synonyms |

methyltripropylammonium iodide tripropylmethylammonium |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Strategies for Tripropylmethylammonium Salts

Diverse Synthetic Pathways and Reaction Conditions for Tripropylmethylammonium Synthesis

The primary and most well-established method for synthesizing this compound salts is the quaternization of tripropylamine (B89841). This reaction, a classic example of a Menschutkin reaction, involves the alkylation of the tertiary amine with a suitable methylating agent. cas.czmdpi.comku.edu The most common methylating agents are methyl halides, such as methyl iodide or methyl bromide. cas.czku.edu

The general reaction is as follows:

(CH₃CH₂CH₂)₃N + CH₃X → [(CH₃CH₂CH₂)₃NCH₃]⁺X⁻

Where X represents a halide (I, Br, Cl).

The choice of solvent significantly impacts the reaction rate. While alcohols like methanol (B129727) and propan-1-ol can be used, studies have shown that the reaction rate can be slower in aliphatic alcohols compared to ketones or benzene. cas.czchemicalbook.com This is attributed to the high activation enthalpy in alcoholic solutions due to hydrogen bonding between the trialkylamine and the alcohol's hydroxyl group. cas.cz Aprotic solvents, on the other hand, predominantly affect the activation entropy. cas.cz For instance, the reaction of methyl iodide with tripropylamine has been studied in various aprotic solvents, including cyclohexane (B81311) and diiodomethane. cas.cz

Another synthetic approach involves the transalkylation of N-methyl tertiary amines with other compounds. However, attempts to use tripropylamine in transalkylation reactions with 3,4-dibromobutenolides have resulted in the contamination of the desired product with unknown impurities, suggesting this method may have substrate selectivity limitations. rhhz.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound salts. Key parameters that can be manipulated include temperature, reaction time, and the choice of catalyst or solvent.

Temperature and Reaction Time: The quaternization reaction is typically conducted at elevated temperatures to increase the reaction rate. For example, the synthesis of this compound chloride has been reported to proceed at a reflux temperature of 97°C for 7 hours in propan-1-ol, achieving a high yield. chemicalbook.com

Solvent Effects: The selection of the solvent is a critical factor. As mentioned earlier, while alcohols can be used, aprotic solvents might offer advantages in terms of reaction kinetics. cas.cz The use of a solvent can also facilitate purification; for instance, if the product precipitates out of the reaction mixture. mdpi.com

Catalysis: In some syntheses involving quaternary ammonium (B1175870) salts, phase transfer catalysts (PTCs) are employed to enhance the reaction rate between reactants in different phases. google.com While not always necessary for the direct quaternization of tripropylamine, understanding the principles of phase transfer catalysis can be beneficial for related synthetic transformations.

A study on the synthesis of glycosylamines, which also involves an amination step, utilized a Design of Experiments (DoE) approach to efficiently optimize reaction conditions such as temperature and reactant concentrations. nih.gov This statistical method can be a powerful tool for systematically optimizing the synthesis of this compound salts, minimizing the number of experiments required while identifying the ideal reaction parameters. nih.gov

Advanced Purification and Isolation Techniques for High-Purity this compound Derivatives

Obtaining high-purity this compound salts is essential for their effective use in various applications. Several purification techniques can be employed, often in combination, to remove unreacted starting materials, byproducts, and other impurities.

Crystallization and Recrystallization: This is a fundamental and widely used technique for purifying solid quaternary ammonium salts. google.com The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the purified salt crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; it should readily dissolve the salt at high temperatures but have low solubility at lower temperatures. Alcohols like ethanol (B145695) or 2-propanol are often used for washing the crystals. google.com

Precipitation: In some cases, the desired salt can be precipitated from the reaction mixture by adding a solvent in which it is insoluble. mdpi.com For instance, adding a low-polarity solvent like hexane (B92381) or diethyl ether to a reaction mixture in a more polar solvent can induce precipitation of the quaternary ammonium salt. mdpi.com Another method involves adding a water-miscible aliphatic amine to an aqueous solution of the quaternary ammonium salt to precipitate the solid salt. google.com

Solvent Extraction: This technique can be used to separate the desired salt from impurities based on their differential solubilities in two immiscible liquid phases.

Chromatographic Methods:

Ion-Exchange Chromatography: This is a powerful technique for removing ionic impurities. nih.gov The crude salt solution is passed through a resin that selectively exchanges the unwanted ions for others, effectively purifying the desired salt.

Ion Chromatography: This method can be used to confirm the purity of the final product by detecting and quantifying residual halide ions.

Other Techniques:

Azeotropic Distillation: This method can be used to remove water from the product by adding a solvent that forms an azeotrope with water. google.com

Spectrophotometric Assays: While not a purification method itself, techniques like the one using Dragendorff's reagent can be used for the rapid quantification of quaternary ammonium compounds during the purification process. nih.gov

The following table summarizes some of the key purification techniques:

| Purification Technique | Principle | Typical Application |

| Crystallization/Recrystallization | Differential solubility at varying temperatures. google.com | Primary purification of solid salts. |

| Precipitation | Inducing insolubility by adding a non-solvent. mdpi.comgoogle.com | Isolation of the product from the reaction mixture. |

| Ion-Exchange Chromatography | Separation based on ionic charge. nih.gov | Removal of ionic impurities. |

| Azeotropic Distillation | Removal of water by forming an azeotrope. google.com | Drying of the final product. |

Design and Synthesis of Functionalized this compound Derivatives

The versatility of the this compound cation allows for the design and synthesis of "task-specific ionic liquids" (TSILs), where specific functional groups are incorporated into the cation or anion to impart desired properties and functionalities. sigmaaldrich.comresearchgate.netconicet.gov.arnih.gov This approach moves beyond using the salt merely as a solvent and engineers it for specific applications like catalysis, extraction, or separation. sigmaaldrich.comresearchgate.net

The synthetic strategy for functionalized derivatives often involves a multi-step process. A common approach is to first synthesize a precursor with the desired functional group and then perform the quaternization reaction. nih.gov For example, to create an ether-functionalized ionic liquid, one could start with an alcohol, perform an etherification reaction, and then quaternize the resulting amine. nih.gov

Several methods for introducing functionality have been described:

Sulfonation, Quaternization, and Metathesis: This involves creating sulfonate esters which are then displaced by a nucleophilic amine to form the functionalized salt. nih.gov

Tosylation, Iodination, and Quaternization: A multi-step process effective for attaching long-chain functional groups. nih.gov

The introduction of functional groups such as amino, carboxylate, alkoxide, and phenolate (B1203915) can be achieved on either the cation or the anion. mdpi.com For instance, carboxyl-functionalized ionic liquids have been synthesized, demonstrating the potential for creating derivatives with acidic properties. rsc.org

The design of these functionalized molecules is guided by the intended application. For example, TSILs with ligating groups can be synthesized to selectively extract metal ions from aqueous solutions. rsc.org The synthesis of trioctylmethylammonium thiosalicylate ("TOMATS") is an example of a task-specific ionic liquid designed for the extraction of heavy metals. sigmaaldrich.com

The following table lists some examples of functional groups that can be incorporated and their potential applications:

| Functional Group | Potential Application |

| Carboxylic Acid | Catalysis, pH-switchable solvents. rsc.org |

| Ether/Alcohol | Modifying polarity, hydrogen bonding capabilities. nih.gov |

| Sulfonic Acid | Acid catalysis. rsc.orgmdpi.com |

| Amine | CO₂ capture, base catalysis. mdpi.com |

| Ligating Groups | Metal ion extraction. sigmaaldrich.comrsc.org |

The ability to tailor the properties of this compound salts through functionalization opens up a vast design space for creating novel materials with specific and enhanced capabilities for a wide range of chemical processes.

Sophisticated Spectroscopic and Structural Elucidation of Tripropylmethylammonium Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of the tripropylmethylammonium cation in solution. Both ¹H and ¹³C NMR provide unambiguous evidence of the molecular structure and offer insights into the conformational behavior of the flexible propyl chains. researchgate.netresearchgate.net

In a typical ¹H NMR spectrum, the protons on the carbon atoms are deshielded to varying extents based on their proximity to the positively charged quaternary nitrogen atom. The protons of the methylene (B1212753) groups directly attached to the nitrogen (α-CH₂) appear furthest downfield, followed by the central methylene protons (β-CH₂) of the propyl chains, and then the terminal methyl protons (γ-CH₃). The N-methyl protons also exhibit a distinct downfield shift due to the direct attachment to the nitrogen center. The free rotation around the C-C and C-N single bonds at room temperature results in time-averaged signals, leading to sharp, well-resolved peaks with characteristic splitting patterns (e.g., a triplet for the terminal methyl group and a multiplet for the central methylene group of the propyl chain).

Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon environment. The α-carbons of the propyl groups are the most deshielded, followed by the N-methyl carbon. The β- and γ-carbons appear progressively more upfield. fu-berlin.deannualreviews.org The precise chemical shifts can be influenced by the solvent and the nature of the counter-ion, but the relative order and splitting patterns remain consistent. aps.orgresearchgate.net Conformational analysis through NMR involves studying these chemical shifts and coupling constants, which reflect the average dihedral angles of the C-C-C-N framework. researchgate.net For the this compound cation, the flexibility of the propyl chains allows them to adopt various conformations in solution, and the observed NMR spectrum represents a weighted average of these states.

Interactive Table 1: Representative NMR Spectroscopic Data for the this compound Cation

| Nucleus | Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | N-CH₃ | ~3.0 | Singlet (s) |

| ¹H | α-CH₂ (N-CH₂-C₂H₅) | ~3.2 | Multiplet (m) |

| ¹H | β-CH₂ (N-CH₂-CH₂-CH₃) | ~1.7 | Multiplet (m) |

| ¹H | γ-CH₃ (N-C₂H₄-CH₃) | ~0.9 | Triplet (t) |

| ¹³C | N-CH₃ | ~50-55 | - |

| ¹³C | α-C (N-CH₂-C₂H₅) | ~60-65 | - |

| ¹³C | β-C (N-CH₂-CH₂-CH₃) | ~15-20 | - |

| ¹³C | γ-C (N-C₂H₄-CH₃) | ~10-12 | - |

| Note: Chemical shifts are approximate and can vary with solvent and counter-ion. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions and Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound salts. These methods are crucial for confirming the presence of the alkyl groups and for studying the subtle molecular interactions influenced by the crystal packing and counter-ion.

The IR and Raman spectra of this compound are dominated by vibrations associated with the alkyl chains. The high-wavenumber region (2800–3000 cm⁻¹) features strong bands corresponding to the symmetric and asymmetric C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups. For instance, a Raman spectrum of this compound chloride showed a weak band at 2989 cm⁻¹.

The fingerprint region (below 1500 cm⁻¹) is more complex and contains a wealth of structural information. This region includes C-H bending (scissoring, wagging, twisting, and rocking) vibrations for the CH₂ and CH₃ groups, C-C stretching modes of the propyl backbone, and C-N stretching vibrations. The C-N stretching modes are particularly important as they directly probe the environment around the quaternary ammonium (B1175870) center. The exact positions of these bands can shift depending on the conformation of the cation and the nature of the cation-anion interaction in the solid state. Comparison of IR and Raman spectra helps in a more complete vibrational assignment, as some modes may be strong in one technique and weak or silent in the other, based on the change in dipole moment (IR) or polarizability (Raman), respectively.

Interactive Table 2: Principal Vibrational Modes for this compound Salts

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy |

| 2950 - 3000 | Asymmetric C-H stretching (CH₃, CH₂) | IR, Raman |

| 2850 - 2900 | Symmetric C-H stretching (CH₂, CH₃) | IR, Raman |

| 1450 - 1475 | C-H scissoring (bending) (CH₂) | IR, Raman |

| 1375 - 1385 | C-H symmetric bending (CH₃) | IR, Raman |

| 1000 - 1250 | C-C stretching | IR, Raman |

| 900 - 1000 | C-N stretching | IR, Raman |

| 700 - 800 | CH₂ rocking | IR, Raman |

| Note: These are typical ranges for alkylammonium salts. Specific values depend on the physical state and counter-ion. |

X-ray Crystallography and Diffraction Studies for Solid-State Structure and Intermolecular Packing

X-ray crystallography and diffraction studies are the definitive methods for determining the three-dimensional structure of this compound salts in the solid state. These studies provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the cation and its arrangement within the crystal lattice.

Research has shown that the conformational flexibility of the this compound cation can influence the symmetry of the resulting crystal structure. In combination with certain anions, its flexibility has been noted to favor the formation of centrosymmetric crystal structures. However, it has also been observed in a significant number of noncentrosymmetric space groups, indicating its versatility as a component in crystal engineering. The analysis of the crystal structure provides crucial data on intermolecular distances, identifying key cation-anion contacts and cation-cation separations, which are fundamental to understanding the material's bulk properties.

Interactive Table 3: Representative Crystallographic Data for a this compound Salt

| Parameter | Value |

| Chemical Formula | [C₁₀H₂₄N]⁺X⁻ (e.g., X = Cl⁻) |

| Crystal System | Orthorhombic / Monoclinic |

| Space Group | Pna2₁ / P2₁/c |

| a (Å) | ~9-15 |

| b (Å) | ~10-16 |

| c (Å) | ~12-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~2000-3000 |

| Z (formula units/cell) | 4 or 8 |

| Note: These values are illustrative and represent typical ranges observed for similar quaternary ammonium salts. |

Advanced Mass Spectrometry for Complex this compound Systems

Advanced mass spectrometry (MS), particularly utilizing soft ionization techniques like Electrospray Ionization (ESI), is essential for the characterization of non-volatile and pre-charged species such as the this compound cation. ESI-MS allows for the gentle transfer of the intact cation from solution into the gas phase for mass analysis.

In a typical positive-ion mode ESI-MS experiment, the this compound cation is observed as a prominent peak at a mass-to-charge ratio (m/z) corresponding to its molecular formula, [C₁₀H₂₄N]⁺, which has a calculated monoisotopic mass of approximately 158.2. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the mass-selected parent ion. Collision-Induced Dissociation (CID) of the this compound cation would likely proceed through several characteristic pathways. These include the neutral loss of one of the propyl groups as propene (C₃H₆, mass loss of 42 Da) via a Hofmann elimination-type rearrangement, or the loss of a propane (B168953) molecule (C₃H₈, mass loss of 44 Da) through charge-remote fragmentation. Another possible fragmentation is the loss of a methyl radical (CH₃•, mass loss of 15 Da). The resulting fragment ions are characteristic of the original structure and allow for unambiguous identification.

Interactive Table 4: Predicted ESI-MS and MS/MS Fragments for the this compound Cation

| m/z (approx.) | Formula | Identity |

| 158.2 | [C₁₀H₂₄N]⁺ | Parent Ion |

| 143.2 | [C₉H₂₀N]⁺ | Fragment from loss of CH₃• |

| 116.1 | [C₇H₁₈N]⁺ | Fragment from loss of C₃H₆ |

| 114.1 | [C₇H₁₆N]⁺ | Fragment from loss of C₃H₈ |

| Note: m/z values are based on monoisotopic masses. |

Mechanistic Investigations of Tripropylmethylammonium in Diverse Chemical Reactions

Role as a Phase Transfer Catalyst (PTC)

Tripropylmethylammonium is a notable example of a phase transfer catalyst (PTC), a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs. dalalinstitute.com This is particularly useful in heterogeneous reaction mixtures, such as those involving immiscible aqueous and organic layers. The catalytic action of this compound enhances reaction rates and yields by overcoming the phase barrier for ionic reactants. dalalinstitute.com

The primary mechanism by which this compound functions as a PTC involves the exchange and transport of anions across the interface of two immiscible phases. operachem.comegyankosh.ac.in Two principal models describe this process: the Starks' extraction mechanism and the Makosza interfacial mechanism. wiley-vch.de

In the Starks' extraction mechanism , the lipophilic this compound cation (Q⁺) pairs with an anion (A⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺A⁻). This ion pair is soluble in the organic phase and can migrate from the aqueous phase, across the interface, and into the bulk of the organic phase where it reacts with the organic substrate. egyankosh.ac.in

The interfacial mechanism , proposed by Makosza, suggests that for certain reactions, particularly those involving the generation of carbanions, the deprotonation of the organic substrate occurs at the interface between the aqueous and organic phases. wiley-vch.demdpi.com The resulting anion is then captured by the this compound cation at the interface and transported into the organic phase as an ion pair. operachem.commdpi.com The efficiency of this process is highly dependent on the surface area of the interface, making agitation and stirring critical parameters. mdpi.comprinceton.edu For asymmetric phase-transfer catalysis, the interfacial mechanism is often considered more plausible, as the bulky chiral catalysts tend to remain in the organic phase and interact at the interface. wiley-vch.de

The structure of the quaternary ammonium (B1175870) salt plays a significant role. While smaller cations might be more readily extracted into the aqueous phase, larger, more lipophilic cations like this compound are more likely to operate via the interfacial mechanism. operachem.comegyankosh.ac.in

Key kinetic and thermodynamic considerations include:

Activation Energy: The transfer of the ion pair from the aqueous to the organic phase requires overcoming an energy barrier. The structure of the this compound cation and the nature of the anion influence this activation energy.

Equilibrium Constants: The partitioning of the this compound salt between the two phases and the equilibrium of the anion exchange are critical thermodynamic parameters.

Stirring Speed: In reactions following an interfacial mechanism, the reaction rate is often dependent on the stirring speed at lower rates, as this directly affects the interfacial area available for the reaction. princeton.edu At higher stirring speeds, the rate may become independent of agitation, indicating that the intrinsic chemical reaction is the rate-limiting step.

Research on the free radical polymerization of acrylonitrile (B1666552) using a multi-site phase-transfer catalyst demonstrated that the rate of polymerization increases with temperature, allowing for the calculation of activation energy and other thermodynamic parameters like enthalpy and entropy of activation. chemrevlett.com The choice of organic solvent also significantly impacts the reaction rate by influencing the solubility of the catalyst, the transition state, and interfacial phenomena. chemrevlett.com

The nature of the counterion and the solvent system profoundly impacts the efficiency and pathway of reactions catalyzed by this compound.

Counterions: The size, charge density, and lipophilicity of the counterion associated with the this compound cation affect the stability and reactivity of the ion pair in the organic phase. "Looser" ion pairs, where the cation and anion are less tightly bound, often exhibit higher reactivity. princeton.edu The difference in ionic radii between the original counterion (e.g., from an inorganic salt) and the phase transfer catalyst's cation can be related to the interaction energies of the ion pairs. princeton.edu

Solvent Systems: The polarity of the organic solvent plays a crucial role. A solvent that is too polar may strongly solvate the ion pair, reducing its reactivity. Conversely, a nonpolar solvent may not sufficiently dissolve the ion pair. The choice of solvent can also influence the position of the equilibrium for the anion exchange. chemrevlett.com The use of different solvents can lead to varying reaction rates and even different product distributions. In some cases, the use of ionic liquids as the solvent system has been explored, offering advantages such as negligible vapor pressure. rsc.org

For instance, in the recycling of metals from batteries, the efficiency of extraction using compounds like Aliquat 336 (a mixture containing trioctylmethylammonium chloride, structurally similar to this compound salts) was found to be dependent on the solvent system and the specific metal ions being extracted. rsc.orgresearchgate.net

Kinetic and Thermodynamic Aspects of Phase Transfer Catalyzed Reactions

This compound as a Reagent in Stoichiometric and Catalytic Transformations

Beyond its role as a phase transfer catalyst, this compound and its derivatives can also function as reagents in various chemical transformations. A reagent is a substance or compound added to a system to cause a chemical reaction or test if a reaction occurs. reagent.co.uk

In certain contexts, the this compound cation itself or its associated anion can directly participate in the reaction stoichiometry. For example, in the synthesis of certain polyhalide compounds, this compound chloride was used as a starting material, reacting with an excess of chlorine to form new chlorinated species. fu-berlin.de In this case, the this compound cation serves to stabilize the resulting polyhalide anion in the crystal lattice.

Furthermore, quaternary ammonium salts like this compound can be used in the synthesis of other chemical species. For instance, they can be involved in ligand exchange reactions or act as precursors for the formation of other functional materials. fu-berlin.de The reactivity of these salts as reagents is often dictated by the specific reaction conditions and the other reactants present. They can be employed in both stoichiometric amounts, where they are consumed in the reaction, and in catalytic amounts, where they are regenerated.

Examples of reagents in organic synthesis include Grignard reagents (R-Mg-X) for forming carbon-carbon bonds and Tsunoda reagents for Mitsunobu reactions. sigmaaldrich.comwikipedia.orgenamine.netbyjus.com While this compound does not fall into these specific categories, its application as a reactant highlights the broader utility of quaternary ammonium salts in synthetic chemistry.

Ion-Pairing Phenomena and Their Fundamental Impact on Reactivity

The formation of ion pairs between the this compound cation and an anion is central to its function in many chemical reactions. An ion pair consists of a cation and an anion held together by electrostatic forces, without the formation of a covalent bond. The nature of this ion pairing significantly influences the reactivity of the anion.

The formation of a this compound ion pair occurs when the cation encounters an anion, either in solution or at an interface. The stability of this ion pair is governed by a balance of forces, including electrostatic attraction, solvation energies, and steric effects from the propyl and methyl groups on the nitrogen atom.

The dynamics of ion pair formation and dissociation are crucial for understanding reaction mechanisms. Recent theoretical studies, drawing analogies to Marcus theory of electron transfer, have proposed a mechanism for ion-pairing that involves the rearrangement of solvent molecules to form an activated coordination state prior to the association or dissociation of the ion pair. nih.gov

The stability of the ion pair can be influenced by several factors:

Solvent: Polar solvents can stabilize separated ions through solvation, thus favoring dissociation of the ion pair. Non-polar solvents, on the other hand, promote the formation of tighter ion pairs.

Anion Properties: The size and charge density of the anion affect the strength of the electrostatic interaction with the this compound cation.

Temperature: Increasing the temperature generally provides more thermal energy to overcome the electrostatic attraction, potentially leading to increased dissociation.

Ab initio molecular dynamics simulations on similar tetra-alkylammonium salt solutions have provided insights into the structured nature of ion-ion interactions and the role of van der Waals forces in driving ion-pairing. researchgate.net These computational methods help to quantify aspects like charge transfer between the ions and their surrounding solvent molecules. researchgate.net

The table below summarizes the key factors influencing the formation and stability of this compound ion pairs.

| Factor | Influence on Ion Pair Stability |

| Solvent Polarity | Decreases stability (favors dissociation) |

| Anion Size | Larger anions generally form less stable (looser) ion pairs |

| Anion Charge Density | Higher charge density leads to stronger electrostatic attraction and more stable pairs |

| Temperature | Generally decreases stability (favors dissociation) |

| Cation Structure | The size and symmetry of the this compound cation influence packing and solvation |

Solvation Effects and Medium Influence on Ion-Pair Interactions

The behavior of the this compound cation in solution is profoundly influenced by the surrounding solvent medium. The nature of the solvent dictates the extent of solvation and the propensity for the cation to form ion pairs with its counter-anion. researchgate.netfrontiersin.org This interplay between the solute and solvent is critical in determining the reactivity and physical properties of the system. frontiersin.orgnih.govfrontiersin.org

The primary factor governing ion-pair formation is the dielectric constant (ε) of the solvent. unige.ch In solvents with high dielectric constants, such as water (ε ≈ 78.5), the electrostatic attraction between the this compound cation and its anion is significantly weakened. unige.ch This leads to greater dissociation, with the ions existing predominantly as "free" solvated ions. Conversely, in solvents with low dielectric constants, the electrostatic forces are much stronger, favoring the formation of ion pairs. libretexts.org The classic Bjerrum theory suggests that ion pairing becomes increasingly significant as the solvent's dielectric constant decreases. libretexts.orgnih.gov

The structure of the ion pair itself is also heavily dependent on the solvent. Two primary forms are recognized:

Solvent-Separated Ion Pairs (SSIPs): In these, the cation and anion are separated by one or more solvent molecules. This arrangement is more common in solvents that can form strong solvation shells around the individual ions. unige.ch

Contact Ion Pairs (CIPs): Here, the cation and anion are in direct contact, with no intervening solvent molecules. unige.ch The transition from SSIPs to CIPs is favored in media where the ions have weaker interactions with the solvent. unige.ch

Research on various tetraalkylammonium salts, a class to which this compound belongs, has elucidated the role of specific solvent properties. For instance, studies in acetonitrile (B52724) have explored the conductance of salts like this compound iodide. annualreviews.org The analysis of conductance data provides insight into the degree of ion association and the effective size of the moving ions, which is influenced by their solvation shell. annualreviews.org The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor also play a crucial role. researchgate.netfrontiersin.org An increase in solvent polarity can shift intermolecular interactions from weaker van der Waals forces to stronger hydrogen bonding, which can alter ion-pair stability and structure. frontiersin.org

The "Law of Matching Water Affinities" provides another perspective, suggesting that ions of similar size and hydration energy tend to pair more strongly in aqueous solutions. cas.cz For a large, hydrophobic cation like this compound, pairing would be most favorable with a similarly large, hydrophobic anion. This is attributed to the "water structure enforced" ion-pairing effect, where the organization of water molecules forces the hydrophobic ions together to minimize disruption of the hydrogen-bonded network. unige.ch

Table 1: Influence of Solvent Dielectric Constant on Ion-Pair Formation This table provides illustrative data on how solvent properties affect ion association for typical 1:1 electrolytes, a principle that applies to this compound salts.

| Solvent | Dielectric Constant (ε) at 25°C | General Effect on Ion Pairing |

|---|---|---|

| Water | 78.5 | Low tendency for ion-pair formation; favors free solvated ions. unige.ch |

| Acetonitrile | 36.0 | Moderate ion-pair formation. annualreviews.org |

| Propanone (Acetone) | 20.7 | Significant ion-pair formation. libretexts.org |

| Dioxane | 2.2 | High degree of ion-pair and aggregate formation. libretexts.org |

Theoretical Models and Experimental Probes for Ion-Pair Characterization

A combination of theoretical models and experimental techniques is employed to characterize the structure, stability, and dynamics of ion pairs involving this compound.

Theoretical Models:

Theoretical approaches provide a molecular-level understanding of the forces governing ion-pair interactions.

Continuum and Electrostatic Models: The Bjerrum model is a foundational concept that defines an ion pair based on a critical distance between ions, determined by the solvent's dielectric constant. libretexts.orgnih.gov While useful, it treats the solvent as a structureless continuum. libretexts.org More advanced models, like the Denison-Ramsey and Gilkerson models, introduce refinements to account for specific ion-solvent interactions. libretexts.org The Born equation is another continuum-based approach used to estimate solvation energies. annualreviews.org

Computational Chemistry: Modern computational methods offer a more detailed picture.

Density Functional Theory (DFT): DFT calculations are used to determine the geometries, interaction energies, and electronic structures of ion pairs. researchgate.net They can help elucidate the nature of bonding and charge distribution within the paired species.

Molecular Dynamics (MD) Simulations: MD simulations, including Ab Initio Molecular Dynamics (AIMD), allow for the study of the dynamic behavior of ion pairs in solution. researchgate.netpnnl.gov These simulations can reveal the structure of solvation shells, the lifetime of ion pairs, and the mechanisms of their formation and dissociation. pnnl.gov For instance, simulations of similar tetraalkylammonium salts have shown how van der Waals interactions drive ion-pairing and have quantified the partial charge transfer between the ions and surrounding solvent molecules. researchgate.net

COSMO-RS (COnductor-like Screening Model for Real Solvents): This model is used to predict thermodynamic properties of solutions, including solvation energies, which are key to understanding ion-pair equilibria. researchgate.net

Experimental Probes:

Experimental methods provide macroscopic and spectroscopic data that validate and inform theoretical models.

Conductivity Measurements: Molar conductivity is a classic and highly precise method for quantifying the extent of ion association. libretexts.organnualreviews.org By measuring the conductivity of a salt solution at various concentrations, the dissociation constant and the fraction of ions existing as pairs can be determined. libretexts.org Studies on this compound iodide in acetonitrile have utilized this technique to deduce single-ion conductances and investigate ion-pair stability. annualreviews.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the local environment of the this compound cation. researchgate.netpnnl.gov Chemical shifts of the protons on the alkyl chains are sensitive to ion pairing and solvation, providing evidence for the formation of contact or solvent-separated pairs. osti.gov

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can detect changes in the vibrational modes of the anion and solvent molecules upon ion-pair formation. annualreviews.orgpnnl.gov These changes provide information about direct ion-ion interactions and perturbations of the solvent shell.

Dielectric Relaxation Spectroscopy: This technique measures the rotational dynamics of solvent molecules. pnnl.gov The presence of an ion pair can significantly slow down the rotation of nearby solvent molecules, an effect that can be quantified to study the solvation structure. pnnl.gov

X-ray and Neutron Scattering: Techniques like X-ray scattering provide direct information about the structure of the solution, including ion-ion and ion-solvent distances, through radial distribution functions. pnnl.gov

Table 2: Key Methods for Ion-Pair Characterization

| Method Type | Specific Technique | Information Obtained | Reference |

|---|---|---|---|

| Theoretical | Bjerrum Theory | Relates ion association to solvent dielectric constant and ion size. | libretexts.orgnih.gov |

| Molecular Dynamics (MD) | Dynamic behavior, solvation shell structure, ion-pair lifetime. | researchgate.netpnnl.gov | |

| Density Functional Theory (DFT) | Interaction energies, geometries, electronic structure of ion pairs. | researchgate.net | |

| Experimental | Conductivity Measurements | Degree of ion dissociation, association constants. | libretexts.organnualreviews.org |

| NMR Spectroscopy | Local chemical environment, distinguishes between CIP and SSIP. | researchgate.netpnnl.gov | |

| Vibrational Spectroscopy (IR/Raman) | Changes in vibrational modes upon pairing, ion-solvent interactions. | annualreviews.orgpnnl.gov |

Applications of Tripropylmethylammonium in Advanced Chemical and Material Systems

In Phase Transfer Catalysis (PTC) for Organic Synthesis

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org The catalyst, often a quaternary ammonium (B1175870) salt like Tripropylmethylammonium, transports a reactant from one phase to another, enabling the reaction to proceed. wikipedia.org This methodology is recognized for its potential to increase yields, shorten reaction times, and eliminate the need for hazardous or expensive solvents, making it a "green" alternative in many processes. crdeepjournal.orgbiomedres.us

Homogeneous and Heterogeneous Phase Transfer Catalysis

Phase transfer catalysts can operate in either a homogeneous or heterogeneous manner. usv.ro In homogeneous PTC, the catalyst is soluble in at least one of the liquid phases. usv.ro Conversely, heterogeneous PTC involves a catalyst that is in a separate phase, such as being supported on a polymer or inorganic matrix. usv.ro

The efficacy of a quaternary ammonium salt as a phase transfer catalyst is influenced by the size and symmetry of the alkyl chains around the central nitrogen atom, which contribute to its lipophilicity. usv.ro Catalysts with longer alkyl chains, such as trioctylmethylammonium salts, tend to partition well between the organic and aqueous phases, facilitating efficient phase transfer. operachem.com While specific data on this compound's performance in direct comparison to other catalysts is not detailed in the provided search results, its structure suggests it would be an effective phase transfer catalyst.

The general mechanism of PTC involves the transfer of an anion from the aqueous phase to the organic phase by the quaternary ammonium cation (Q+). operachem.com This process not only moves the reactant but also "activates" it by creating a less tightly bound ion pair in the organic phase, which can enhance its reactivity. researchgate.net The rate of a phase transfer reaction is influenced by several factors, including the structure of the catalyst, the rate of agitation, temperature, and the choice of organic solvent. operachem.com

In Electrochemical Systems and Energy Storage Devices

This compound cations are also being explored for their potential use in electrochemical systems, particularly as a component of electrolytes in energy storage devices like electrochemical capacitors and rechargeable batteries. researchgate.netgoogleapis.com The properties of the electrolyte are crucial for the performance of these devices, influencing factors such as ionic conductivity, electrochemical stability, and safety. rsc.orgmdpi.com

Electrolyte Formulations for Electrochemical Capacitors and Rechargeable Cells

While specific formulations containing this compound are not extensively detailed in the search results, the general principles of electrolyte design for electrochemical devices are well-established. For instance, in lithium-ion batteries, the electrolyte must facilitate the formation of a stable solid electrolyte interphase (SEI) on the anode to prevent solvent decomposition. osti.gov In supercapacitors, the electrolyte's properties, such as the size of the ions, influence the device's capacitance and power density. researchgate.net The development of new electrolyte formulations, including those based on novel ionic liquids and additives, is an active area of research aimed at improving the performance and safety of energy storage devices. rsc.orgrsc.org

Electrochemical Stability and Ionic Conductivity Studies in Electrolyte Media

The electrochemical stability and ionic conductivity of an electrolyte are critical parameters for its application in energy storage devices. The electrochemical stability window refers to the range of voltages over which the electrolyte remains stable without undergoing decomposition. mdpi.com A wider stability window is generally desirable as it allows for higher operating voltages and, consequently, higher energy densities. zjnu.edu.cn

The ionic conductivity of the electrolyte determines how easily ions can move between the electrodes, which is directly related to the power performance of the device. rsc.org Higher ionic conductivity leads to lower internal resistance and better rate capability. rsc.org The ionic conductivity of an electrolyte is a function of the salt concentration and temperature. rsc.org

Studies on various electrolyte systems have shown that the choice of cation and anion significantly affects both electrochemical stability and ionic conductivity. For example, pyrrolidinium-based ionic liquids have been shown to exhibit high electrochemical stability (up to 5.5 V) and good ionic conductivity. mdpi.com While specific data for this compound-based electrolytes is limited in the provided search results, it is mentioned in the context of electrolytes with potentially inferior thermal stability compared to other options. googleapis.com Further research would be needed to fully characterize the electrochemical properties of electrolytes containing the this compound cation and to optimize their formulation for specific energy storage applications.

In Separation Science and Hydrometallurgy

The unique properties of the this compound cation have led to its application in various specialized areas of separation science and hydrometallurgy. These applications primarily leverage its ability to form ion pairs and its role as a component in ionic liquids, facilitating the separation of valuable elements and other chemical species.

While direct research specifically detailing the use of the this compound cation for the liquid-liquid extraction of metal ions is not extensively documented in the provided results, the principles of LLE using similar quaternary ammonium salts, such as Aliquat 336 (tricaprylmethylammonium chloride), are well-established. mdpi.comresearchgate.net These compounds act as anion exchangers, forming ion pairs with anionic metal complexes in the aqueous phase, thereby facilitating their transfer into the organic phase. For instance, Aliquat 336 has been successfully used in the separation of cadmium(II) and copper(II) ions and in the recovery of metals from spent nickel-metal hydride (NiMH) batteries. mdpi.comresearchgate.net

Ionic liquids containing quaternary ammonium cations are also of significant interest in hydrometallurgy for the extraction of metals in an environmentally conscious manner. researchgate.net The general principle involves the formation of a metal-containing complex that is preferentially soluble in the ionic liquid phase. The versatility of ionic liquids allows for the tuning of their properties to achieve selective extraction of specific metals. nih.govresearchgate.net

The table below illustrates the application of a related quaternary ammonium salt, Aliquat 336, in the liquid-liquid extraction of various metal ions.

| Metal Ion | Application | Reference |

| Cobalt (Co) | Recovery from NiMH batteries | researchgate.net |

| Manganese (Mn) | Recovery from NiMH batteries | researchgate.net |

| Iron (Fe) | Recovery from NiMH batteries | researchgate.net |

| Zinc (Zn) | Recovery from NiMH batteries | researchgate.net |

| Cadmium (Cd) | Separation from Copper (Cu) | mdpi.com |

In the realm of chromatography, particularly reversed-phase liquid chromatography (RPLC), this compound finds utility as an ion-pairing agent. labrulez.com Ion-pair chromatography (IPC) is a technique used to separate charged analytes on a non-polar stationary phase. technologynetworks.com It involves the addition of an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com This reagent forms a neutral, hydrophobic ion pair with the charged analyte, allowing it to be retained and separated on a reversed-phase column. labrulez.comtechnologynetworks.com

The choice of the ion-pairing agent is critical for achieving the desired separation. thermofisher.com Hydrophilic ions are best separated using a hydrophobic ion-pairing reagent, and vice versa. thermofisher.com The concentration of the ion-pairing agent in the mobile phase also plays a crucial role; it must be optimized to ensure adequate retention without making elution difficult. technologynetworks.com

A recent study focused on optimizing ion-pair reversed-phase liquid chromatography (IP-RPLC) for the separation of large RNA molecules. labrulez.com This research systematically evaluated various ion-pairing agents, including tripropylammonium (B8586437) acetate (B1210297). The study found that an optimized combination of butylammonium (B8472290) acetate and tripropylammonium acetate significantly improved the resolution of RNA species up to 6000 nucleotides. labrulez.com The optimal conditions for this separation included a mobile phase pH of 7.0, acetonitrile (B52724) as the organic solvent, and a column temperature of 65 °C. labrulez.com

The effectiveness of different ion-pairing agents in chromatographic separations is summarized in the table below.

| Ion-Pairing Agent | Application | Key Finding | Reference |

| Tripropylammonium acetate | Separation of large RNA molecules | Improved resolution when combined with butylammonium acetate | labrulez.com |

| Triethylammonium acetate (TEAA) | Analysis of oligonucleotides | Commonly used but offers limited resolution | waters.com |

| Hexylammonium acetate (HAA) | Analysis of oligonucleotides | Provides similar or better resolution than TEA-HFIP and is more cost-effective | waters.com |

| Tetraalkylammonium salts | Separation of ionizable compounds | Act as cationic ion-pairing agents for negatively charged analytes | chromatographyonline.com |

Liquid-Liquid Extraction of Metal Ions and Valuable Elements

As a Cationic Component in Ionic Liquid Formulations

Ionic liquids (ILs) are salts with melting points below 100°C, and many are liquid at room temperature. mdpi.comolemiss.edu They are composed entirely of ions and are considered "designer solvents" because their physical and chemical properties can be tailored for specific applications by modifying the cation and/or anion. mdpi.comresearchgate.net this compound is one of the many quaternary ammonium cations that can be used to synthesize ionic liquids.

The synthesis of ionic liquids, including those based on the this compound cation, can be achieved through various methods. A common approach is the metathesis method, which involves an ion exchange reaction. mdpi.com For ammonium-based protic ionic liquids (APILs), synthesis is often carried out via a proton transfer reaction between a base and an acid. nih.gov

The characterization of newly synthesized ionic liquids is crucial to confirm their structure and determine their physicochemical properties. Standard characterization techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and to confirm the successful synthesis of the ionic liquid. mdpi.commdpi.com

Thermal Gravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid. nih.gov

Differential Scanning Calorimetry (DSC): To study the phase transitions, including the melting point and glass transition temperature. nih.gov

Other techniques: Measurement of density, viscosity, refractive index, and conductivity to fully characterize the physical properties of the ionic liquid. nih.govjchemlett.com

The properties of ionic liquids are highly dependent on their constituent ions. For example, a study on ammonium-based protic ionic liquids found that those with a triethanolammonium (B1229115) cation exhibited crystallization peaks at low temperatures due to their high densities. nih.govrsc.org

Ionic liquids are often referred to as "green solvents" due to their negligible vapor pressure, which minimizes air pollution by avoiding the emission of volatile organic compounds (VOCs). researchgate.netijrra.net Their high thermal stability, non-flammability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional organic solvents. mdpi.comjchemlett.comnih.gov

The use of ionic liquids as reaction media can lead to enhanced reaction rates, improved selectivity, and easier product separation and catalyst recycling. mdpi.comijrra.net The high ionic character of ILs can significantly influence the kinetics and thermodynamics of chemical reactions. researchgate.netijrra.net

The table below highlights some key properties of ionic liquids that make them suitable as green solvents.

| Property | Advantage in Chemical Processes | Reference |

| Low Volatility | Reduces air pollution (no VOCs), simplifies product recovery | researchgate.netjchemlett.com |

| High Thermal Stability | Allows for a wider range of reaction temperatures | researchgate.netjchemlett.com |

| Tunable Solvating Ability | Can be designed to dissolve a wide variety of reactants and catalysts | researchgate.net |

| Non-Flammability | Enhances process safety | researchgate.netjchemlett.com |

| Recyclability | Reduces waste and process costs | jchemlett.comijrra.net |

Theoretical and Computational Investigations of Tripropylmethylammonium

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, which solve the Schrödinger equation with various levels of approximation, are fundamental to predicting the intrinsic properties of a molecule. wikipedia.org These first-principles methods use only physical constants and the atomic composition as input to determine the electronic structure and related characteristics of a system. wikipedia.org

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgaps.org DFT, in particular, is a popular method for calculating the molecular properties of various systems due to its balance of accuracy and computational cost. nih.gov It is based on the principle that the ground-state properties of a molecule are uniquely determined by its electron density. hi.is Ab initio methods, like Hartree-Fock and post-Hartree-Fock methods, provide a systematic way to approach the exact solution of the Schrödinger equation, offering high accuracy. wikipedia.org

For quaternary ammonium (B1175870) cations, including species structurally similar to tripropylmethylammonium, DFT calculations are employed to determine key structural and electronic descriptors. researchgate.net These descriptors can then be correlated with macroscopic physical and electrochemical properties. researchgate.net For instance, calculations can predict optimized geometries, charge distributions, and vibrational frequencies. The Conductor-like Screening Model for Real Solvents (COSMO-RS) can be combined with DFT to predict thermodynamic properties in solution, which is particularly relevant for ionic liquids. researchgate.net

| Property Category | Specific Property | Relevance |

|---|---|---|

| Geometric Properties | Bond Lengths, Bond Angles, Dihedral Angles | Defines the 3D structure and conformation of the cation. |

| Electronic Properties | Atomic Charges, Dipole Moment, Molecular Electrostatic Potential (MEP) | Indicates charge distribution, polarity, and sites for electrostatic interactions. |

| Spectroscopic Properties | Vibrational Frequencies (IR/Raman), NMR Chemical Shifts | Allows for direct comparison with and interpretation of experimental spectra. |

| Thermodynamic Properties | Enthalpy of Formation, Gibbs Free Energy | Determines the stability and spontaneity of the cation and its reactions. |

| Reactivity Descriptors | HOMO/LUMO Energies and Gap, Fukui Functions | Predicts kinetic stability and sites susceptible to nucleophilic or electrophilic attack. |

Understanding how a chemical reaction occurs requires mapping the potential energy surface that connects reactants to products. Computational chemistry is an essential tool for this, allowing for the characterization of short-lived, high-energy species like transition states. fu-berlin.denih.gov By calculating the energy barrier (activation energy) of a reaction, its rate can be estimated using theories like Harmonic Transition State Theory (HTST). quantumatk.com

DFT methods are widely used to explore reaction mechanisms, including those involving complex organic or organometallic molecules. nih.govnumberanalytics.com These studies involve:

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and, crucially, transition states on the potential energy surface. nih.gov

Frequency Calculations: Confirming the nature of the stationary points (minima have all real frequencies, while transition states have exactly one imaginary frequency) and obtaining zero-point vibrational energies and thermal corrections. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the minimum energy path that connects a transition state to the corresponding reactant and product, confirming the proposed reaction pathway. nih.govnih.gov

While these methods are broadly applicable, specific computational studies detailing the reaction mechanisms and transition states for reactions directly involving the this compound cation are not extensively documented in the surveyed literature. However, the established computational protocols are fully capable of investigating its reactivity, such as its thermal decomposition pathways or its role in catalytic cycles.

Density Functional Theory (DFT) and Ab Initio Methods for Molecular Properties

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of dynamic processes. nih.gov This technique is invaluable for understanding the behavior of ionic liquids and their components, like this compound, in different environments. rsc.org

Key aspects of MD simulations for this compound include:

Force Fields: MD simulations rely on force fields, which are sets of parameters and equations that define the potential energy of the system. For organic ions, force fields like GAFF (General Amber Force Field) are commonly used in conjunction with simulation packages like GROMACS or AMBER. researchgate.netnih.gov

Solvent Interactions: MD simulations explicitly model the interactions between the cation and surrounding solvent molecules. mdpi.com This is crucial for understanding solvation structures, transport properties (like diffusion and conductivity), and the influence of the solvent on the cation's conformation. Studies on related trialkylmethylammonium salts, such as this compound iodide, have been conducted in solvents like acetonitrile (B52724) to investigate properties like ionic conductance. annualreviews.org

Dynamic Properties: Simulations yield data on the dynamic behavior of the cation, including its translational and rotational motion, and the conformational flexibility of its propyl chains. rsc.org For systems containing many ions, MD can predict aggregation behavior and the formation of ion pairs or larger clusters. nih.gov

| Simulation Component | Example Specification | Purpose |

|---|---|---|

| System Composition | This compound cations, counter-anions (e.g., Cl-, I-), solvent molecules (e.g., water, acetonitrile) | To create a realistic model of the chemical environment. |

| Force Field | GAFF, OPLS-AA, or similar all-atom force field | To accurately describe the inter- and intramolecular forces. |

| Simulation Box | Cubic or rectangular periodic box | To simulate a bulk system and avoid edge effects. |

| Thermodynamic Ensemble | NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Volume) | To simulate conditions that mimic a specific experimental setup. |

| Analysis Output | Radial Distribution Functions (RDFs), Mean Squared Displacement (MSD), Diffusion Coefficients | To quantify solvent structure around the ion and calculate transport properties. |

Computational Design and Screening of Novel this compound Derivatives and Applications

A significant advantage of computational chemistry is its predictive power, which can be harnessed to design novel molecules with specific, desirable properties. rsc.orgbiolscigroup.us This in silico design and screening process can accelerate the discovery of new materials and applications, reducing the time and cost associated with experimental trial-and-error. acs.org

For this compound, this approach could be used to create derivatives for various applications. The general workflow involves:

Defining a Target Property: Identifying a property to be optimized, such as increased thermal stability, specific solvent miscibility, or enhanced affinity for a particular substrate.

Generating a Virtual Library: Creating a library of candidate derivatives by systematically modifying the this compound structure (e.g., by changing alkyl chain length, adding functional groups, or altering the methyl group).

High-Throughput Screening: Using computational methods, often a combination of rapid, lower-level theories and more accurate DFT calculations, to predict the target property for all candidates in the virtual library. mdpi.com This can also involve machine learning models trained on existing experimental or computational data. rsc.org

Selection and Validation: Identifying the most promising candidates from the screening for further, more rigorous computational analysis or for recommendation for experimental synthesis and testing. semanticscholar.org

Although this is a powerful and widely used strategy in chemical and materials science, specific studies detailing the computational design and screening of novel this compound derivatives for targeted applications are not prominent in the searched literature. rsc.orgbiolscigroup.us Nonetheless, the methodologies are well-established for designing new ionic liquids or functional organic compounds. acs.org

Future Research Directions and Emerging Trends in Tripropylmethylammonium Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A major trend in the chemical industry is the move towards greener and more sustainable practices. marketresearchfuture.comhidenisochema.com For tripropylmethylammonium and other quaternary ammonium (B1175870) compounds, this translates to developing synthetic routes that are more efficient, use less hazardous materials, and minimize waste. Research in this area is focused on moving beyond traditional synthesis methods, which often involve volatile organic solvents and harsh reagents.

Future methodologies are expected to increasingly utilize principles of green chemistry. youtube.com This includes the use of greener solvents, such as ionic liquids or even water, and developing catalytic syntheses that proceed with high atom economy. hidenisochema.comresearchgate.net For instance, the synthesis of various tetraalkylammonium salts, including unsymmetrical cations like this compound, has been explored using procedures that aim for higher solubility and lower melting points, which are desirable properties for many applications. researchgate.net The development of efficient fluorination techniques for tetraalkylammonium halides in solvents like acetonitrile (B52724) demonstrates a move towards more controlled and potentially scalable synthetic protocols. fu-berlin.de The goal is to create manufacturing processes that are not only economically viable but also have a reduced environmental footprint, a key driver for the broader quaternary ammonium compounds market. marketresearchfuture.comtbrc.info

One specific synthetic application involves the reaction of this compound chloride with elemental chlorine to produce the polychloride [NPr3Me][Cl7]. rsc.org This synthesis is achieved by condensing excess chlorine onto the solid ammonium salt and allowing it to warm, followed by a controlled cooling process to grow single crystals. rsc.org Such novel syntheses expand the accessible range of this compound-based compounds.

Exploration of New Catalytic Paradigms and Reaction Chemistries

This compound salts are finding utility in diverse catalytic systems, a trend that is expected to grow as chemists explore new reaction paradigms. odu.edu Their role extends from phase transfer catalysts to components of more complex catalytic structures. google.com

In polymer chemistry, tetraalkylammonium salts, including this compound, have been identified as effective trimerization catalysts for producing polyisocyanurate/polyurethane (PIR/PUR) foams. google.com These catalysts are crucial for applications requiring rigid and flame-retardant materials. google.com Another area of exploration is in zeolite synthesis, where organic cations, referred to as organic structure-directing agents (OSDAs), guide the formation of specific microporous architectures. This compound (TPMA) has been used in the synthesis of TPMA-silicate, influencing the final crystal structure of the zeolite. scribd.com

The versatility of ionic liquids, a class to which many this compound salts belong, is also being harnessed in catalysis. google.comsemanticscholar.org They can function as both the solvent and the catalyst, simplifying processes and often leading to enhanced reaction rates and selectivities. youtube.comresearchgate.net Future work will likely focus on designing task-specific this compound-based ionic liquids for a range of organic transformations, from biocatalysis to polymer synthesis. google.com The development of novel catalyst systems is a key area of research aimed at improving the sustainability of chemical manufacturing. researchgate.netinnovations-report.commdpi.com

| Catalytic Application | Role of this compound | Reference Compound/System |

| Polyurethane Foam Production | Trimerization Catalyst | This compound carboxylate salts |

| Zeolite Synthesis | Organic Structure-Directing Agent (OSDA) | This compound (TPMA) silicate |

| Phase Transfer Catalysis | Phase Transfer Agent | This compound salts (e.g., Aliquat 336) |

| Metal Extraction | Extractant in Ionic Liquid Systems | This compound chloride (in Aliquat 336) |

Integration into Advanced Functional Materials and Nanotechnologies

The unique physicochemical properties of the this compound cation make it a valuable component in the design of advanced materials. Its size, shape, and conformational flexibility can be used to tune the bulk properties of materials at the molecular level.

One promising area is in the development of organic-inorganic hybrid materials. Research has shown that the flexibility of cations like this compound can influence the crystal symmetry of metal complexes. acs.org For example, in the synthesis of erbium(III)-isothiocyanate complexes, flexible cations such as this compound yielded centrosymmetric structures, in contrast to more rigid cations which produced polar, potentially ferroelectric materials. acs.org This highlights the critical role of the cation in crystal engineering and the rational design of functional materials like sensors and actuators. acs.org

In energy storage, unsymmetrical quaternary onium salts, including this compound, have been synthesized and evaluated as nonaqueous electrolytes for electrochemical double-layer capacitors. researchgate.net The asymmetry of the cation can lead to lower melting points and higher solubility compared to their symmetrical counterparts, which are advantageous properties for electrolytes. researchgate.net this compound salts are also components in electrolytes for rechargeable electrochemical cells, such as zinc-halide batteries. google.com Furthermore, ionic liquids containing the this compound cation, such as Aliquat 336, are being investigated for the selective extraction of metals in hydrometallurgical recycling processes for batteries, a key aspect of sustainable nanotechnology. researchgate.netrsc.org The application of ionic liquids in nanotechnology is a rapidly growing field, with uses in nanomaterial synthesis and the functionalization of materials like graphene. semanticscholar.orgelsevier.com

| Application Area | Function of this compound | Example System |

| Hybrid Materials | Cationic component influencing crystal symmetry | [TPMA]3[Er(NCS)6] complex |

| Energy Storage | Electrolyte component in capacitors and batteries | This compound tetrafluoroborate (B81430) in nonaqueous electrolytes |

| Nanotechnology/Recycling | Ionic liquid extractant for metal recovery | This compound chloride for NiMH battery recycling |

Harnessing Advanced Computational Methods for Predictive Chemistry and Rational Design

The synergy between experimental synthesis and computational chemistry is becoming indispensable for accelerating materials discovery. Advanced computational methods, such as Density Functional Theory (DFT), are being harnessed to predict the structures, properties, and reactivity of systems containing the this compound cation. researchgate.net This predictive power enables the rational design of new compounds and materials with tailored functionalities. researchgate.netnih.gov

Quantum-chemical studies have been employed to investigate the crystal structures and interactions within this compound-containing salts. For example, calculations have been used to predict the unexpected planar structure of the [F(ClF)3]⁻ anion, which was stabilized by the tetramethylammonium (B1211777) cation, while the homologous [NPr3Me]⁺ cation was used to stabilize a polychloride anion. rsc.org These theoretical insights are crucial for understanding the fundamental chemistry of these novel species. fu-berlin.de

In the context of materials design, computational methods support the rational design of electrolytes for electrochemical devices. researchgate.net By modeling ion-solvent and ion-electrode interactions, researchers can predict properties like electrochemical stability and ionic conductivity, guiding the selection of optimal cation-anion combinations. researchgate.net Similarly, structure-based design approaches, which combine computational modeling with synthesis and biological evaluation, are proving powerful for developing molecules with specific functions. nih.gov As computational power and algorithmic accuracy continue to improve, the in-silico design and screening of this compound-based compounds for specific catalytic or materials science applications will become an increasingly vital and routine part of the research and development process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.